molecular formula C18H20O2S B14340646 3,4-Dimethoxy-3,4-diphenylthiolane CAS No. 92929-49-2

3,4-Dimethoxy-3,4-diphenylthiolane

Cat. No.: B14340646
CAS No.: 92929-49-2
M. Wt: 300.4 g/mol
InChI Key: BOJRBEPACRKSCI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-3,4-diphenylthiolane: is an organic compound characterized by the presence of two methoxy groups and two phenyl groups attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-3,4-diphenylthiolane typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiolane derivatives under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between the aldehyde and thiolane in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-3,4-diphenylthiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxy-3,4-diphenylthiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-3,4-diphenylthiolane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects. .

Properties

CAS No.

92929-49-2

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3,4-dimethoxy-3,4-diphenylthiolane

InChI

InChI=1S/C18H20O2S/c1-19-17(15-9-5-3-6-10-15)13-21-14-18(17,20-2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

BOJRBEPACRKSCI-UHFFFAOYSA-N

Canonical SMILES

COC1(CSCC1(C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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